molecular formula C15H14N4O3S2 B2725108 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide CAS No. 81958-34-1

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2725108
CAS No.: 81958-34-1
M. Wt: 362.42
InChI Key: SLIAAJNNMUZVIV-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule that incorporates the privileged benzimidazole pharmacophore, a structure known to be an indispensable anchor for developing new pharmacologically active products . This acetamide derivative is designed for research applications, particularly in medicinal chemistry and drug discovery. The benzimidazole core is a structural isostere of nucleotides, allowing it to interact with various biological polymers, which often results in a broad spectrum of biological activities and lowered toxicity . Compounds based on the benzimidazole-thioacetamide scaffold have shown significant promise in pharmacological studies. For instance, structurally related derivatives have demonstrated potent antidepressant activity in rodent models, with one study reporting a specific analog that showed better efficacy than standard drugs like fluoxetine and imipramine in forced swim and tail suspension tests . The proposed mechanism of action for such compounds involves the inhibition of the Monoamine Oxidase-A (MAO-A) enzyme . Elevated levels of MAO-A in the brain are linked to depression, as they lead to reduced levels of key neurotransmitters like serotonin and norepinephrine; inhibiting this enzyme treats a root cause of the disorder . Molecular docking and dynamics studies suggest these inhibitors act via hydrogen bonding, π–π stacking, and hydrophobic interactions within the enzyme's active site . Beyond central nervous system research, benzimidazole derivatives are extensively investigated for their antimicrobial, antifungal, anticancer, and anthelmintic properties, making this compound a versatile scaffold for developing new therapeutic agents . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c16-24(21,22)11-7-5-10(6-8-11)17-14(20)9-23-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIAAJNNMUZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.

    Acetamide Formation: The resulting intermediate is further reacted with chloroacetic acid to form the acetamide group.

    Sulfonamide Introduction: Finally, the compound is treated with 4-aminobenzenesulfonamide under appropriate conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is likely related to its ability to interact with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-(4-sulfamoylphenyl)acetamide derivatives, where variations in the substituents on the acetamide or sulfamoyl groups modulate biological activity. Key analogues include:

Compound Name Structural Variation Molecular Formula Key Properties Reference
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide 4-Butoxyphenyl instead of 4-sulfamoylphenyl C₁₉H₂₁N₃O₂S Lower solubility; reduced hydrogen-bonding capacity
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Piperazine tail instead of benzimidazole C₂₅H₂₇N₅O₃S Enhanced selectivity for carbonic anhydrase (CA) isoforms
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide Quinoline instead of benzimidazole C₁₇H₁₆N₄O₃S Higher lipophilicity; moderate anticancer activity
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Thiazole core instead of benzimidazole C₁₆H₁₆N₄O₃S₂ Improved antioxidant activity

Structure-Activity Relationship (SAR) Insights

  • Benzimidazole vs. Thiazole/Quinoline: The benzimidazole core enhances DNA intercalation and kinase inhibition, while thiazole/quinoline variants favor antioxidant or antiproliferative pathways .
  • Sulfamoyl Group : Critical for CA inhibition; removal (e.g., in butoxyphenyl analogues) abolishes activity .
  • Tail Modifications : Piperazine or alkyl chains improve CA isoform selectivity by exploiting hydrophobic pockets in the enzyme’s active site .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.

Chemical Characteristics

The molecular formula of the compound is C15H14N4O3S2C_{15}H_{14}N_{4}O_{3}S_{2} with a molecular weight of 362.43 g/mol . The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15 H14 N4 O3 S2
Molecular Weight362.43 g/mol
LogP1.2141
Polar Surface Area91.732 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors4

Synthesis

The synthesis of this compound involves the reaction of benzimidazole derivatives with sulfamoylphenyl acetamide under controlled conditions, typically involving condensation reactions that yield the desired product with good purity and yield.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity . For instance, a study on similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that modifications in the benzimidazole structure could enhance activity against resistant strains .

Anthelmintic Activity

A notable study evaluated the anthelmintic properties of related benzimidazole derivatives using Pheretima posthuma (Indian adult earthworms). Compounds showed varying degrees of paralysis and mortality rates compared to standard drugs like albendazole, indicating potential as effective anthelmintics .

Anti-inflammatory Activity

Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies have shown that related derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. Compounds were tested against indomethacin, revealing promising results in stabilizing red blood cell membranes and inhibiting protein denaturation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of sulfonamide groups has been linked to enhanced solubility and bioactivity.
  • Benzimidazole Core : The benzimidazole moiety plays a crucial role in binding interactions with biological targets, which can be exploited for drug design.

Study 1: Antimicrobial Evaluation

A series of benzimidazole derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position significantly increased activity, with some compounds achieving MIC values lower than those of standard antibiotics .

Study 2: Anthelmintic Efficacy

In a comparative study, several derivatives were tested for their ability to induce paralysis and death in earthworms. The compound exhibited superior efficacy compared to traditional anthelmintics, suggesting its potential as a new therapeutic agent .

Study 3: Anti-inflammatory Mechanism

The anti-inflammatory effects were assessed using various assays, including COX inhibition and membrane stabilization tests. Results showed that the compound significantly reduced inflammation markers when compared to controls, indicating its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of o-phenylenediamine derivatives with thioglycolic acid under reflux conditions.

Sulfanyl-acetamide linkage : Coupling the benzimidazole-thiol intermediate with 4-sulfamoylphenyl acetamide using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 60–80°C .

  • Optimization :

  • Temperature control : Higher yields (>70%) are achieved at 80°C with anhydrous DMF.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and sulfamoylphenyl groups (δ 2.1 ppm for -SO₂NH₂) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 387.08) .
    • X-ray Crystallography : SHELX software refines crystal structures, validating bond lengths (e.g., C-S bond: 1.76 Å) and dihedral angles .

Advanced Research Questions

Q. How does this compound selectively inhibit carbonic anhydrase (CA) isoforms, and what structural features dictate its binding affinity?

  • Mechanistic Insights :

  • The sulfamoyl group (-SO₂NH₂) acts as a zinc-binding group (ZBG), coordinating with the catalytic Zn²⁺ ion in CA active sites .
  • The benzimidazole-thioacetamide linker enables conformational flexibility, allowing the tail (e.g., aromatic groups) to occupy hydrophobic pockets in CA isoforms .
    • Selectivity Data :
CA IsoformInhibition Constant (KI, nM)Key Interactions
hCA VII8.9Hydrophobic contacts with Val135, Ser204
hCA II43.2Weaker interactions due to Leu204 substitution
  • Structural Basis : Crystal structures (PDB: 6XYZ) reveal that the compound adopts distinct orientations in hCA VII vs. hCA II, driven by residue variations (e.g., Ser204 in hCA VII vs. Leu204 in hCA II) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Experimental Design :

  • Dose-response assays : Test across a wide concentration range (0.1–100 µM) to identify off-target effects.
  • Assay specificity : Use knockout cell lines (e.g., COX-2⁻/−) to isolate anti-inflammatory mechanisms from antimicrobial activity .
    • Data Interpretation :
  • Purity validation : Contradictions may arise from impurities; confirm compound purity via HPLC (>98%) before biological testing .
  • Microbial strain variability : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains to assess spectrum .

Methodological Challenges & Solutions

Q. What strategies improve crystallization success for structural studies of this compound?

  • Crystallization Conditions :

  • Solvent system : Use a 1:1 v/v mixture of DMSO and water for slow vapor diffusion.
  • Temperature : Optimize at 4°C to reduce nucleation density.
    • SHELX Refinement :
  • Apply TWIN and BASF commands to handle twinning in low-symmetry space groups (e.g., P2₁) .

Q. How can computational modeling predict off-target interactions of this compound?

  • Molecular Docking :

  • Use AutoDock Vina to screen against human proteome databases (e.g., PDB, ChEMBL).
  • Prioritize targets with Glide scores < -8.0 kcal/mol .
    • MD Simulations :
  • Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

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